molecular formula C10H11BrClN3 B12330468 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride

Cat. No.: B12330468
M. Wt: 288.57 g/mol
InChI Key: RIRYPTQDQBZYPR-UHFFFAOYSA-N
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Description

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride (CAS: 882670-78-2) is a brominated quinazoline derivative with the molecular formula C₁₀H₁₀BrN₃·HCl. It is a high-purity (≥99%) pharmaceutical intermediate used in drug discovery and development . The quinazoline core, substituted with a bromine atom at position 6 and dimethylamine at position 2, confers unique electronic and steric properties, making it a versatile scaffold for synthesizing bioactive molecules. Its hydrochloride salt form enhances solubility and stability, facilitating its use in pharmacological studies .

Properties

Molecular Formula

C10H11BrClN3

Molecular Weight

288.57 g/mol

IUPAC Name

6-bromo-N,N-dimethylquinazolin-2-amine;hydrochloride

InChI

InChI=1S/C10H10BrN3.ClH/c1-14(2)10-12-6-7-5-8(11)3-4-9(7)13-10;/h3-6H,1-2H3;1H

InChI Key

RIRYPTQDQBZYPR-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=C2C=C(C=CC2=N1)Br.Cl

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution from 6-Bromoquinazolin-2-amine

A foundational approach involves nucleophilic substitution at the 2-position of 6-bromoquinazolin-2-amine. The free amine group is dimethylated using dimethylamine or its equivalents under basic conditions.

Procedure :

  • Starting Material : 6-Bromoquinazolin-2-amine (1.0 equiv) is suspended in anhydrous dimethylacetamide.
  • Reagents : Dimethylamine hydrochloride (2.5 equiv) and K₂CO₃ (3.0 equiv) are added.
  • Conditions : The mixture is heated at 80°C for 12–16 h under nitrogen.
  • Workup : The crude product is precipitated with ice water, filtered, and recrystallized from ethanol.
  • Hydrochloride Formation : The free base is treated with HCl in ethanol to yield the hydrochloride salt.

Yield : 68–73% (free base), 85–90% (hydrochloride conversion).

Reductive Amination of 6-Bromo-2-nitroquinazoline

An alternative route employs reductive amination to introduce the dimethylamino group:

Procedure :

  • Nitro Reduction : 6-Bromo-2-nitroquinazoline (1.0 equiv) is reduced using H₂/Pd-C in ethanol at 25°C.
  • Amination : The resulting 2-amino intermediate is reacted with formaldehyde (2.0 equiv) and NaBH₃CN (1.5 equiv) in methanol.
  • Isolation : The product is acidified with HCl to precipitate the hydrochloride salt.

Yield : 58–62% (over two steps).

One-Pot Suzuki Coupling and Cyclization

For substrates requiring bromine retention, a tandem Suzuki-Miyaura coupling and cyclization strategy is effective:

Procedure :

  • Starting Material : 2-Amino-5-bromo-N-methylbenzamide (1.0 equiv) reacts with (E)-2-ethoxyvinylboronic acid pinacol ester (2.0 equiv) via Suzuki coupling.
  • Cyclization : The intermediate undergoes intramolecular reductive amination using Et₃SiH (10 equiv) and TFA (13 equiv) in DCM.
  • Dimethylation : The quinazoline core is treated with MeI (2.0 equiv) and K₂CO₃ in DMF.

Yield : 34–41% (over three steps).

Optimization Strategies for Improved Efficiency

Solvent and Catalyst Screening

  • DMAP-Catalyzed Cyclization : Using 4-dimethylaminopyridine (DMAP) in acetonitrile improves cyclization efficiency, achieving 94% yield for analogous quinazoline-2,4-diones.
  • Microwave-Assisted Synthesis : Reducing reaction times from 48 h to 30 min under microwave irradiation enhances throughput (yield: 78% vs. 24% conventional).

Regioselective Bromination

  • N-Bromosuccinimide (NBS) : Selective bromination at the 6-position of anthranilamide precursors ensures high regiochemical fidelity (yield: 89%).

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (DMSO-d₆, 500 MHz): δ 8.41 (s, 1H, H-Ar), 7.84 (dd, J = 8.6 Hz, H-Ar), 3.21 (s, 6H, N(CH₃)₂).
  • ¹³C NMR (126 MHz): δ 160.07 (C=O), 147.00 (C-Br), 48.63 (N(CH₃)₂).
  • HRMS : m/z calc. for C₁₀H₁₁BrN₃ [M+H]⁺: 268.0128; found: 268.0135.

Purity Assessment

  • HPLC : >99% purity (C18 column, 0.1% TFA in H₂O/MeOH gradient).

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Scalability Key Limitations
Nucleophilic Substitution 68–73 >98 High Requires harsh bases
Reductive Amination 58–62 95–97 Moderate Multi-step, costlier reagents
One-Pot Suzuki/Cyclization 34–41 90–92 Low Sensitive to oxygen

Industrial-Scale Considerations

  • Cost Efficiency : Nucleophilic substitution is preferred for bulk synthesis due to reagent affordability.
  • Environmental Impact : DMAP-catalyzed routes reduce metal waste, aligning with green chemistry principles.

Emerging Methodologies

  • Photoredox Catalysis : Preliminary studies show promise for C–N bond formation under visible light, avoiding stoichiometric reductants.
  • Flow Chemistry : Continuous-flow systems enhance safety and reproducibility in bromination steps.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinazoline derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Synthetic Chemistry Applications

A. Synthesis of Novel Compounds

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. For instance, it has been utilized in the synthesis of 1,3,4-oxadiazoles and other quinazoline derivatives through palladium-catalyzed cross-coupling reactions. These reactions often involve boronic acids or esters, leading to the formation of complex structures with enhanced properties for optoelectronic applications .

B. Reaction Conditions and Yields

The compound can be synthesized under specific conditions that optimize yield and purity. For example, reactions involving sodium carbonate and tetrakis(triphenylphosphine) palladium(0) in a DMF/ethanol/water mixture have shown effective yields ranging from 61% to 86% depending on the substituents used . Table 1 summarizes some key synthetic methodologies:

Compound Reaction Conditions Yield
1,3,4-OxadiazolesPd-catalyzed cross-coupling with boronic acids74-86%
Quinazoline derivativesDMF/Ethanol/Water with sodium carbonate61%

Biological Applications

A. Antimicrobial Activity

Research has indicated that derivatives of quinazoline, including those derived from 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride, exhibit significant antimicrobial properties. Studies have demonstrated that these compounds can inhibit various bacterial and fungal strains effectively . The introduction of specific substituents can enhance their activity against resistant strains.

B. Anticancer Properties

The compound has also been evaluated for its cytotoxic effects against cancer cell lines. For instance, studies involving flow cytometric analysis have shown that certain derivatives can induce apoptosis in HeLa and A549 cells at varying concentrations . The mechanism often involves the inhibition of critical kinases associated with cell proliferation and survival pathways.

Case Studies and Research Findings

Several studies have documented the synthesis and evaluation of compounds derived from 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride:

  • Synthesis of Antimicrobial Agents: A study reported the synthesis of new quinazolin-4-one derivatives that demonstrated potent antimicrobial and anti-inflammatory activities . The evaluation showed that specific compounds exhibited high degrees of inhibition against tested bacterial strains.
  • Cytotoxicity Against Cancer Cells: In vitro studies have highlighted the potential of these compounds to induce apoptosis in cancer cell lines, suggesting their role as prospective anticancer agents .

Mechanism of Action

The mechanism of action of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride involves its interaction with specific molecular targets. The bromine atom and the quinazoline ring play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural and Functional Group Variations

6-Bromo-N,N-dimethylbenzo[d]thiazol-2-amine (CAS: N/A)
  • Core Structure : Benzothiazole vs. quinazoline.
  • Substituents : Bromine at position 6 and dimethylamine at position 2 (identical to the target compound).
  • Key Data :
    • Melting Point : 107–109°C .
    • ¹H NMR (CDCl₃) : δ 7.66 (s, 1H), 7.42–7.34 (m, 2H), 3.19 (s, 6H) .
    • Application : Likely used in medicinal chemistry due to sulfur-containing heterocycles’ affinity for biological targets .
  • Comparison : The benzothiazole core may alter pharmacokinetic properties (e.g., metabolic stability) compared to quinazoline derivatives.
6-Bromo-N,4-diphenylquinazolin-2-amine (CAS: 362490-46-8)
  • Core Structure : Quinazoline (same as target compound).
  • Substituents : Bromine at position 6, phenyl groups at positions 2 and 3.
  • Key Data :
    • Molecular Weight : 376.25 g/mol .
    • Synthesis : Likely involves Buchwald–Hartwig amination for aryl substitution .
  • Comparison : The bulky phenyl groups reduce solubility but may enhance binding to hydrophobic enzyme pockets, contrasting with the dimethylamine group’s electron-donating effects in the target compound .
6-Bromo-N,N-diethylpyridin-2-amine (CAS: N/A)
  • Core Structure : Pyridine vs. quinazoline.
  • Substituents : Bromine at position 6 and diethylamine at position 2.
  • Key Data :
    • Synthesis Yield : 41% via nucleophilic substitution .
    • ¹H NMR (CDCl₃) : δ 7.24 (t, J = 7.82 Hz, 1H), 6.69 (d, J = 7.44 Hz, 1H), 6.27 (d, J = 8.19 Hz, 1H) .
  • Comparison : The pyridine core lacks the fused benzene ring of quinazoline, reducing π-stacking interactions in biological systems .

Pharmacological Relevance

  • Target Compound: Primarily a kinase inhibitor precursor. Quinazoline derivatives are known to inhibit CDC2-like kinases (CLKs) .
  • 6-(Benzo[d][1,3]dioxol-5-yl)-N-(thiophen-2-ylmethyl)quinazolin-4-amine : Exhibits >95% purity in LCMS and potent inhibitory activity (IC₅₀ < 100 nM for CLK1) .
  • 6-Bromo-MDMA Hydrochloride (CAS: 9001943) : A brominated methamphetamine derivative with distinct neuropharmacological effects, highlighting bromine’s role in modulating receptor binding across scaffolds .

Physicochemical Properties

Property Target Compound 6-Bromo-N,N-dimethylbenzo[d]thiazol-2-amine 6-Bromo-N,4-diphenylquinazolin-2-amine
Molecular Weight (g/mol) 276.57 (free base) 255.97 376.25
Melting Point Not reported 107–109°C Not reported
Solubility High (hydrochloride salt) Low (neutral form) Low (neutral form)
UV/Vis λmax Not reported Not reported Not reported

Notes: The hydrochloride salt of the target compound enhances aqueous solubility, a critical advantage in drug formulation .

Biological Activity

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities, particularly in the areas of anticancer and antimicrobial effects. This article provides a comprehensive overview of the biological activity associated with this compound, including synthesis, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride belongs to the quinazoline class of compounds, which are known for their wide-ranging biological properties. The synthesis of this compound typically involves bromination at the 6-position of the quinazoline ring, followed by N,N-dimethylation to enhance its pharmacological properties. For example, one study optimized a synthetic pathway involving brominated quinazolines that yielded high purity and efficiency in product formation .

Anticancer Activity

Numerous studies have highlighted the anticancer potential of quinazoline derivatives, including 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride.

  • Apoptosis Induction : Research indicates that related compounds within the quinazoline family can induce apoptosis in cancer cells. For instance, a derivative was found to have an effective concentration (EC50) of 2 nM in inducing apoptosis in cell-based assays . This suggests that similar structural analogs may exhibit potent anticancer activity through mechanisms involving mitochondrial pathways.
  • Antiproliferative Effects : The compound has shown antiproliferative effects against various cancer cell lines. In one study, a related quinazoline compound demonstrated an IC50 value of 17 nM against MDA-MB-435 cell lines, indicating strong growth inhibition . This underscores the potential utility of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of quinazolines are well-documented.

  • Activity Against MRSA : A study indicated that certain substitutions on the quinazoline ring significantly enhance antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). Specifically, compounds with bromo substitutions at the 6-position were noted to be particularly effective .
  • Resistance Profiles : The lead quinazolines demonstrated limited resistance development in bacterial isolates, suggesting their potential as reliable therapeutic agents against resistant strains .

Structure-Activity Relationship (SAR)

The biological activity of 6-Bromo-N,N-dimethylquinazolin-2-amine hydrochloride can be attributed to its structural features:

Substitution PositionEffect on Activity
6-position (Br)Enhances antibacterial and anticancer activity
N,N-dimethyl groupIncreases lipophilicity and cellular uptake

The presence of a bromo group at the 6-position is particularly crucial for enhancing both anticancer and antimicrobial activities. Studies suggest that this substitution allows for better interaction with biological targets .

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy : In xenograft models, a derivative of the compound was shown to penetrate the blood-brain barrier effectively and exhibited significant tumor regression in breast cancer models . This highlights its potential for treating cancers that are traditionally difficult to manage.
  • Antimicrobial Testing : Lead compounds were tested against various bacterial strains, showing promising results in reducing bacterial load in murine models of infection . These findings support further exploration into clinical applications for treating resistant infections.

Q & A

Q. What advanced analytical techniques characterize degradation pathways under oxidative stress?

  • Methodological Answer :
  • Forced Degradation : Treat the compound with H2_2O2_2 (3% v/v) at 60°C for 24 hours.
  • LC-HRMS/MS : Fragment degradation products to identify oxidation sites (e.g., bromine loss or quinazoline ring cleavage).
  • EPR Spectroscopy : Detect free radical intermediates using spin-trapping agents like DMPO .

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